![molecular formula C16H21N3O4 B5303121 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B5303121.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide
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Overview
Description
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide, commonly known as DPA, is a compound that has been extensively studied for its potential applications in scientific research. DPA is a derivative of acetamide and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of DPA is not fully understood, but it is thought to act as a modulator of ion channels and neurotransmitter release. DPA has been shown to inhibit the release of glutamate, a neurotransmitter involved in the regulation of neuronal activity. It has also been shown to modulate the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters.
Biochemical and Physiological Effects:
DPA has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases. DPA has also been shown to modulate the activity of ion channels and neurotransmitter release, which could have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using DPA in lab experiments is its specificity. DPA has been shown to have a high affinity for certain ion channels and neurotransmitter receptors, making it a useful tool for studying the function of these proteins. However, DPA also has limitations. Its effects on ion channels and neurotransmitter release are complex and not fully understood, making it difficult to interpret experimental results.
Future Directions
There are several future directions for research on DPA. One area of interest is the potential use of DPA as a treatment for neurological disorders, such as epilepsy and Parkinson's disease. Another area of interest is the development of more specific DPA derivatives that can target specific ion channels and neurotransmitter receptors. Additionally, further research is needed to fully understand the mechanism of action of DPA and its effects on ion channels and neurotransmitter release.
Conclusion:
In conclusion, DPA is a compound that has been extensively studied for its potential applications in scientific research. Its specificity and potential therapeutic applications make it a useful tool for studying the function of ion channels and neurotransmitter receptors. However, further research is needed to fully understand the mechanism of action of DPA and its effects on the central nervous system.
Synthesis Methods
The synthesis of DPA involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with isopropylamine and formaldehyde. The resulting product is then purified using chromatography. The purity of the final product can be confirmed using NMR spectroscopy and mass spectrometry.
Scientific Research Applications
DPA has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of effects on the central nervous system, including the regulation of neurotransmitter release and the modulation of ion channels. DPA has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-10(2)19(11(3)20)9-15-17-16(18-23-15)12-6-7-13(21-4)14(8-12)22-5/h6-8,10H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBROJKCMHDWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide |
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